Potassium 5-methoxypyridine-3-trifluoroborate

CAS No.: 1451390-69-4

Cat. No.: VC2999958

Molecular Formula: C6H6BF3KNO

Molecular Weight: 215.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1451390-69-4 |

|---|---|

| Molecular Formula | C6H6BF3KNO |

| Molecular Weight | 215.02 g/mol |

| IUPAC Name | potassium;trifluoro-(5-methoxypyridin-3-yl)boranuide |

| Standard InChI | InChI=1S/C6H6BF3NO.K/c1-12-6-2-5(3-11-4-6)7(8,9)10;/h2-4H,1H3;/q-1;+1 |

| Standard InChI Key | GONJJEODGCVTSI-UHFFFAOYSA-N |

| SMILES | [B-](C1=CC(=CN=C1)OC)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1=CC(=CN=C1)OC)(F)(F)F.[K+] |

Introduction

Chemical Identity

-

IUPAC Name: Potassium trifluoro(5-methoxypyridin-3-yl)boranuide

-

Molecular Formula: C6H6BF3KNO

Structural Information

-

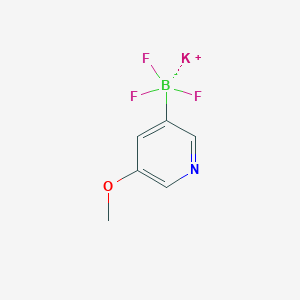

2D Structure: The compound consists of a pyridine ring substituted at the 5-position with a methoxy group (-OCH3) and a trifluoroborate group (-BF3K).

-

3D Conformer: Conformer generation is restricted due to unsupported elements in computational models .

Synthesis and Preparation

Potassium 5-methoxypyridine-3-trifluoroborate is synthesized via the reaction of boronic acids or esters with potassium hydrogen fluoride (KHF2). This process replaces the hydroxyl group of the boronic acid with a trifluoro group to form the stable trifluoroborate salt.

Key Steps:

-

Starting Material: 5-Methoxypyridine-3-boronic acid.

-

Reaction with KHF2 under controlled conditions.

-

Purification to yield the potassium trifluoroborate salt.

This method ensures high stability and ease of handling compared to free boronic acids, which are prone to oxidation or hydrolysis.

Suzuki-Miyaura Cross-Coupling Reactions

Potassium 5-methoxypyridine-3-trifluoroborate is extensively utilized as a coupling partner in Suzuki-Miyaura reactions, where it reacts with aryl halides or vinyl halides in the presence of palladium catalysts to form biaryl or aryl-vinyl products .

Advantages:

-

High stability compared to boronic acids.

-

Compatibility with aqueous and non-aqueous systems.

-

Reduced side reactions due to the inert nature of the trifluoroborate group.

Pharmaceutical and Agrochemical Research

The compound serves as a precursor for synthesizing bioactive molecules, particularly those containing pyridine scaffolds, which are common in pharmaceuticals and agrochemicals .

Related Compounds

Potassium trifluoroarylborates are a class of compounds with similar applications and properties. Examples include:

-

Potassium 2-methoxypyridine-5-trifluoroborate (PubChem CID: 72698470) .

-

Potassium trifluoro(2-methoxypyrimidin-5-yl)borate (PubChem CID: 25213120) .

These derivatives differ in substitution patterns on the aromatic ring but share similar reactivity profiles.

GHS Classification:

-

Skin Irritation: May cause skin irritation (H315).

-

Eye Irritation: Causes serious eye irritation (H319).

-

Respiratory Effects: May cause respiratory irritation (H335) .

Recommendations:

-

Use protective gloves, goggles, and face shields during handling.

-

Store in a cool, dry place away from strong acids or oxidizing agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume